3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one
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Overview
Description
3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one: is an organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This particular compound features a hydroxy group at the third position, a methyl group at the seventh position, and a dihydro structure between the seventh and eighth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one typically involves the following steps:
Starting Materials: The synthesis often begins with an appropriately substituted aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as acetic anhydride, to form the quinolone core.
Hydroxylation: Introduction of the hydroxy group at the third position can be achieved through selective hydroxylation reactions.
Methylation: The methyl group at the seventh position is introduced using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinolone core can undergo reduction reactions to form dihydroquinolones using reducing agents such as sodium borohydride.
Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of 3-keto-7,8-dihydro-7-methyl-5(6H)-quinolone.
Reduction: Formation of 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one derivatives.
Substitution: Various substituted quinolone derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and methyl groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7,8-dihydro-3-hydroxyquinoline: Lacks the methyl group at the seventh position.
3-hydroxyquinoline: Lacks both the dihydro structure and the methyl group.
7-methylquinoline: Lacks the hydroxy group and the dihydro structure.
Uniqueness
3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the hydroxy group, methyl group, and dihydro structure makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-hydroxy-7-methyl-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C10H11NO2/c1-6-2-9-8(10(13)3-6)4-7(12)5-11-9/h4-6,12H,2-3H2,1H3 |
InChI Key |
QUKFVQLIZBMCII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=C(C=N2)O)C(=O)C1 |
Origin of Product |
United States |
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